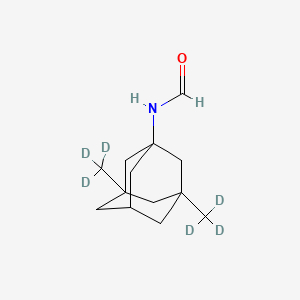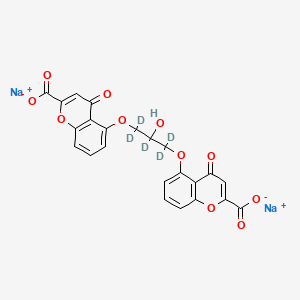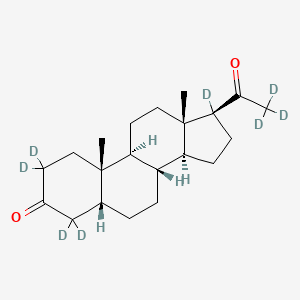
5beta-Dihydro progesterone-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Dihydro Progesterone-d8 is a deuterated form of 5beta-Dihydro Progesterone, a neuroactive steroid metabolite derived from ProgesteroneThis compound interacts with the GABA-A receptor and the glucocorticoid receptor to elicit its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5beta-Dihydro Progesterone-d8 is synthesized from Progesterone by the enzyme 5beta-reductase. The deuterated form involves the incorporation of deuterium atoms at specific positions in the molecule. The synthesis typically involves the reduction of Progesterone using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) for purification and quantification. The process ensures high purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5beta-Dihydro Progesterone-d8 undergoes various chemical reactions, including:
Reduction: Conversion of Progesterone to this compound by 5beta-reductase.
Oxidation: Potential oxidation reactions involving the hydroxyl groups in the molecule.
Substitution: Possible substitution reactions at specific positions in the steroid backbone.
Common Reagents and Conditions:
Reduction: Deuterated reducing agents under controlled temperature and pressure.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenating agents or other electrophiles under appropriate conditions.
Major Products Formed:
Reduction: this compound.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
5beta-Dihydro Progesterone-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of steroid metabolites.
Biology: Studied for its role in modulating GABA-A receptor activity and its effects on neuronal function.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, pain, and uterine contractility.
Industry: Utilized in the development of pharmaceuticals and as a research tool in endocrinology.
Wirkmechanismus
5beta-Dihydro Progesterone-d8 acts as a positive allosteric modulator of the GABA-A receptor, albeit with relatively low affinity compared to other progesterone metabolites. It also acts as a negative allosteric modulator of the GABA-A-rho receptor. These interactions result in anesthetic, anxiolytic, and antinociceptive effects. Additionally, it acts as an agonist of the pregnane X receptor, regulating uterine contractility .
Vergleich Mit ähnlichen Verbindungen
5alpha-Dihydroprogesterone: Another metabolite of Progesterone with different receptor affinities and biological effects.
3alpha-Dihydroprogesterone: A metabolite with higher affinity for GABA-A receptors and more potent effects.
Isopregnanolone: A structurally similar compound with distinct pharmacological properties.
Uniqueness: 5beta-Dihydro Progesterone-d8 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise analytical measurements. Its distinct receptor interactions and moderate affinity for GABA-A receptors differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C21H32O2 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
(5R,8R,9S,10S,13S,14S,17S)-2,2,4,4,17-pentadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1/i1D3,8D2,12D2,17D |
InChI-Schlüssel |
XMRPGKVKISIQBV-CXODBWAHSA-N |
Isomerische SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC(C(=O)C4([2H])[2H])([2H])[2H])C)C)C(=O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


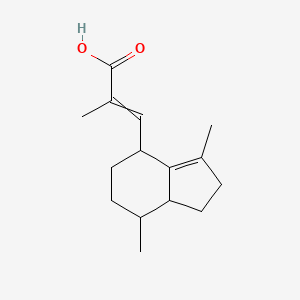
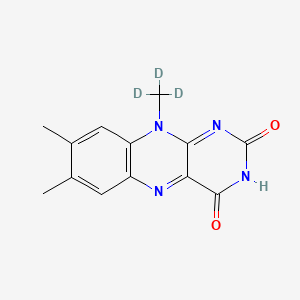
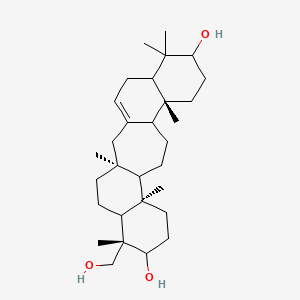
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12427516.png)
![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)




